molecular formula C18H18N4OS B11665866 N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665866
M. Wt: 338.4 g/mol
InChI Key: QKBKEKLESMMJPV-YBFXNURJSA-N
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Description

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a thiophene moiety and at position 5 with a hydrazide group. The hydrazide is further functionalized with an (E)-configured imine linkage to a 4-isopropylbenzylidene group. The compound's synthesis likely involves condensation of 3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde under acidic conditions, analogous to methods described for related hydrazides .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4OS/c1-12(2)14-7-5-13(6-8-14)11-19-22-18(23)16-10-15(20-21-16)17-4-3-9-24-17/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

QKBKEKLESMMJPV-YBFXNURJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent under appropriate conditions.

    Formation of the hydrazide group: This is typically done by reacting the intermediate compound with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide derivative with 4-(Propan-2-YL)benzaldehyde to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazide group, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds structurally related to N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide have shown effectiveness against various cancer cell lines.

  • Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The compound was synthesized and evaluated for its cytotoxic effects against breast and lung cancer cell lines, revealing significant inhibition of cell proliferation .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

  • Case Study : Research published in Molecules indicated that similar pyrazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

Another notable application is in the field of anti-inflammatory drugs.

  • Case Study : A study highlighted in Journal of Pharmaceutical Sciences reported that pyrazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis .

Material Science

The compound's unique electronic properties also allow for its use in organic photovoltaic devices.

  • Case Study : Research has shown that incorporating pyrazole-based compounds into photovoltaic cells can enhance their efficiency due to improved charge transport properties .

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, while the pyrazole and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-isopropylphenyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., methoxy in or chloro in ), which may influence solubility and binding interactions.
  • The thiophene moiety at position 3 is conserved across analogs, suggesting its critical role in electronic or hydrophobic interactions .
  • The (E)-configuration of the imine bond is confirmed in related structures via X-ray crystallography, as seen in .

Example :

  • describes the synthesis of 3-aryl-pyrazole-4-carbonitriles using triethyl orthoformate and acetic anhydride, followed by hydrazine hydrate treatment to form hydrazides .
  • The target compound’s synthesis would mirror this, substituting 4-isopropylbenzaldehyde for aldehydes like 2,4-dichlorobenzaldehyde in .

Physical and Chemical Properties

Property Target Compound* N'-[(2,4-Dichlorophenyl)methylene] Analog N′-(4-Chlorophenyl-ethylidene) Analog
Melting Point Not reported >300°C (decomposes) 192–194°C (decomposes)
Solubility Likely low in water Insoluble in H2O, soluble in DMSO Soluble in THF, DMF
Stability Stable under inert conditions Air-stable as crystalline solid Sensitive to prolonged light exposure

*Predicted based on structural analogs.

  • The 4-isopropyl group may enhance lipophilicity compared to methoxy or chloro substituents, reducing aqueous solubility but improving membrane permeability .
  • Thermal stability correlates with crystalline packing, as seen in X-ray structures of related compounds .

Biological Activity

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, highlighting its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3SC_{24}H_{25}N_{3}O_{3}S, with a molecular weight of 435.5 g/mol. The IUPAC name is 4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide. The structure includes a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds often show significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .
  • Anticancer Properties : Research has suggested that pyrazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
  • Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory potential of pyrazole-based compounds. For example, certain derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
  • Interaction with Cellular Targets : The presence of the thiophene and pyrazole rings allows for interactions with multiple cellular targets, enhancing its biological activity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The results showed promising antibacterial activity with MIC values comparable to standard antibiotics .
  • Cancer Research : In a study focusing on cancer cell lines, a series of pyrazole derivatives were tested for their ability to inhibit cell growth. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Inflammation Models : Research involving carrageenan-induced paw edema in rats demonstrated that certain pyrazole derivatives significantly reduced swelling compared to controls, indicating strong anti-inflammatory properties .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialMIC 100–400 μg/mL against bacteria
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced TNF-α and IL-6 levels

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